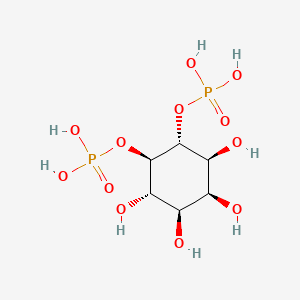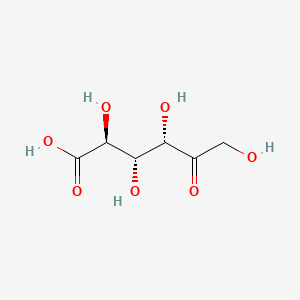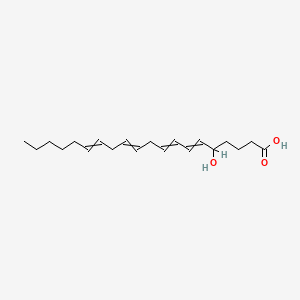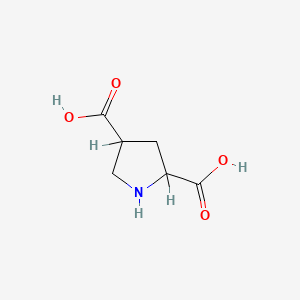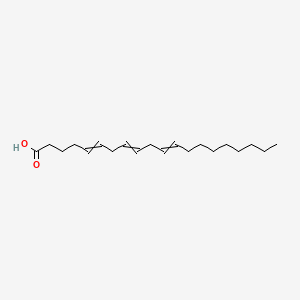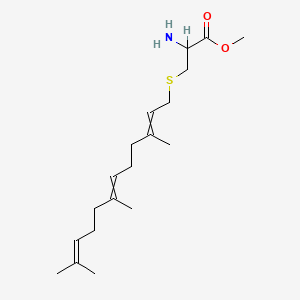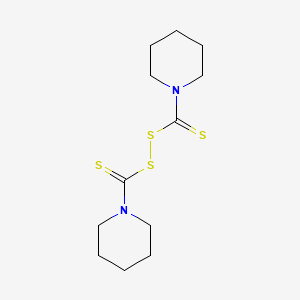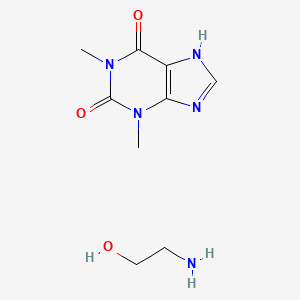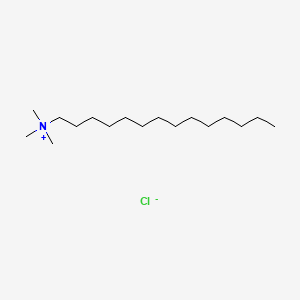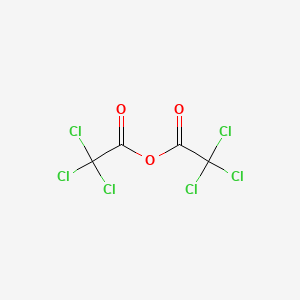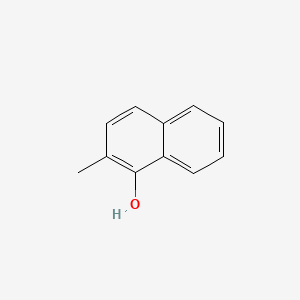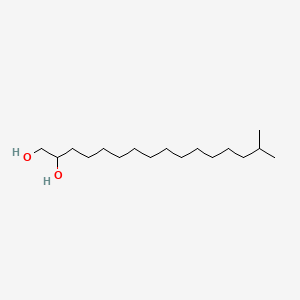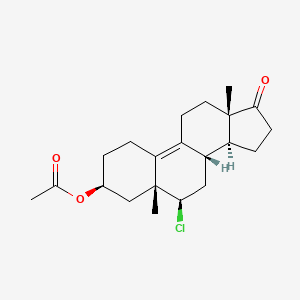
3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one is a steroid ester.
Scientific Research Applications
1. Aromatase Inhibition and Steroid Synthesis
The compound 4Beta,19-dihydroxyandrost-5-en-17-one, a structurally related steroid, has been identified as a competitive inhibitor of estrogen synthetase (aromatase). This highlights the potential of similar steroids, including 3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one, in the inhibition of aromatase, a critical enzyme in estrogen synthesis. The research also involved molecular modeling and improved synthesis methods for these inhibitors (Numazawa et al., 2002).
2. Bioactive Sterols from Natural Sources
Research has identified novel sterols, such as opuntisterol, from natural sources like the stems of Opuntia dillenii. These studies contribute to understanding the diverse biological activities of sterols, including those structurally similar to 3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one. The structural elucidation of these compounds is mainly through spectroscopic analysis (Jiang et al., 2006).
3. Electrochemical Bromination in Steroid Chemistry
Electrochemical bromination studies of steroids like 3beta-chlorocholest-5-ene reveal insights into the chemical modifications of steroids, relevant to the understanding and manipulation of compounds like 3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one. These modifications can yield various derivatives with potential biological activities (Milisavljević et al., 2005).
4. Synthesis of Testosterone Derivatives
The synthesis of new testosterone derivatives, which may include structures similar to 3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one, highlights the exploration of these compounds as 5alpha-reductase inhibitors. This research contributes to the development of potential therapeutic agents for conditions influenced by steroid hormones (Amr et al., 2006).
5. Synthesis and Biological Activity of Steroidal Derivatives
The synthesis and evaluation of steroidal derivatives for their biological activity, such as aromatase inhibition and antitumor activity, is a crucial area of research. This includes studies on steroids structurally related to 3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one (Djurendić et al., 2008).
6. Microbial Transformation of Steroids
Studies on the microbial transformation of steroids, including 3beta-hydroxy-5,6-cyclopropanocholestanes, provide insights into alternative routes to methylsteroids. This research is relevant for understanding the biosynthetic pathways and transformations of steroids similar to 3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one (Yan et al., 2000).
properties
CAS RN |
6961-53-1 |
|---|---|
Product Name |
3beta-(Acetyloxy)-5beta-methyl-6beta-chloroestr-9-en-17-one |
Molecular Formula |
C21H29ClO3 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
[(3S,5R,6R,8S,13S,14S)-6-chloro-5,13-dimethyl-17-oxo-1,2,3,4,6,7,8,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)25-13-4-5-16-14-8-9-20(2)17(6-7-19(20)24)15(14)10-18(22)21(16,3)11-13/h13,15,17-18H,4-11H2,1-3H3/t13-,15+,17-,18+,20-,21+/m0/s1 |
InChI Key |
CLXNUVCBDCPVIW-DROYVCBLSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCC2=C3CC[C@]4([C@H]([C@@H]3C[C@H]([C@@]2(C1)C)Cl)CCC4=O)C |
SMILES |
CC(=O)OC1CCC2=C3CCC4(C(C3CC(C2(C1)C)Cl)CCC4=O)C |
Canonical SMILES |
CC(=O)OC1CCC2=C3CCC4(C(C3CC(C2(C1)C)Cl)CCC4=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



